Benzene, (1-methyl-1,2-butadienyl)- Benzene, (1-methyl-1,2-butadienyl)-
Brand Name: Vulcanchem
CAS No.: 52741-30-7
VCID: VC20647901
InChI: InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h3-6,8-9H,1-2H3
SMILES:
Molecular Formula: C11H12
Molecular Weight: 144.21 g/mol

Benzene, (1-methyl-1,2-butadienyl)-

CAS No.: 52741-30-7

Cat. No.: VC20647901

Molecular Formula: C11H12

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Benzene, (1-methyl-1,2-butadienyl)- - 52741-30-7

Specification

CAS No. 52741-30-7
Molecular Formula C11H12
Molecular Weight 144.21 g/mol
Standard InChI InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h3-6,8-9H,1-2H3
Standard InChI Key CJQKTQMZTNTSIM-UHFFFAOYSA-N
Canonical SMILES CC=C=C(C)C1=CC=CC=C1

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

Benzene, (1-methyl-1,2-butadienyl)- features a benzene ring bonded to a 1-methyl-1,2-butadienyl group. The substituent’s structure consists of a four-carbon chain with conjugated double bonds at positions 1 and 2, and a methyl group attached to the first carbon (Fig. 1). This configuration creates an allene system (R₂C=C=CH₂), which imparts distinct electronic and steric properties. The IUPAC name explicitly defines the substituent’s topology, ensuring unambiguous identification .

Key Structural Features:

  • Allenyl group: The C=C=C moiety introduces planarity and rigidity.

  • Methyl branching: Steric effects at the first carbon influence reactivity.

  • Aromatic ring: Delocalized π-electrons enhance stability.

Synthesis and Manufacturing Processes

Synthetic Routes

While no direct synthesis protocols for benzene, (1-methyl-1,2-butadienyl)- are documented in the provided sources, analogous methods for allene-containing aromatics suggest viable pathways:

  • Hydrometallation of Alkynes:
    Reaction of propargyl halides with Grignard reagents in the presence of transition metal catalysts (e.g., Cu(I)) could yield allenic substituents .

  • Cross-Coupling Reactions:
    Palladium-catalyzed couplings between aryl halides and allenic organometallics (e.g., allenylboronic acids) may facilitate benzene ring functionalization .

Industrial Production

Current data indicates limited commercial production, with only one supplier listed globally . Scalability challenges likely stem from the instability of allenic intermediates during purification.

Physicochemical Properties

Thermodynamic Properties

Table 1: Predicted Physicochemical Properties

PropertyValue (Estimated)UnitMethod
Boiling Point (T₆₀₀ᵢₗ)480–500KJoback
Heat of Vaporization~42kJ/molCrippen
Octanol-Water LogP3.5–4.0McGowan

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorbance near 1950 cm⁻¹ (C=C=C stretching).

  • NMR: Distinct splitting patterns due to allenic proton coupling.

Applications and Industrial Relevance

Polymer Chemistry

Allenes are valued as monomers for producing conjugated polymers. The methyl group in benzene, (1-methyl-1,2-butadienyl)- could modulate polymer backbone flexibility, enhancing optoelectronic properties .

Pharmaceutical Intermediates

The compound’s rigid structure may serve as a scaffold for drug candidates targeting steric-sensitive enzymes.

Future Research Directions

  • Experimental Characterization: Priority should be given to measuring melting points, solubility, and reaction kinetics.

  • Computational Studies: Density functional theory (DFT) could elucidate electronic transitions and reactivity hotspots.

  • Applications in Catalysis: Testing as a ligand in asymmetric catalysis may exploit its chiral allenic center.

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